molecular formula C8H7BrN2O B13660829 5-bromo-4-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one

5-bromo-4-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one

Katalognummer: B13660829
Molekulargewicht: 227.06 g/mol
InChI-Schlüssel: PRPNPVLQQFNUEE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-4-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one is a high-value benzimidazolone derivative designed for advanced research and development. This compound features a benzimidazolone core, a privileged scaffold in medicinal chemistry, strategically substituted with bromine and methyl functional groups to enhance its reactivity and binding properties for structure-activity relationship (SAR) studies . The bromine atom acts as a key handle for further functionalization via cross-coupling reactions, enabling the synthesis of a diverse array of novel analogs for drug discovery efforts . Benzimidazolone derivatives are extensively investigated for their wide range of pharmacological activities, including potential as antimicrobial, antitumor, anti-inflammatory, and anticonvulsant agents . Some related compounds have shown promise in modulating neural activity, indicating potential for the development of treatments for conditions such as anxiety and epilepsy . The structural motif of the benzimidazolone core is also found in several anthelmintic pharmaceuticals . This product is intended for research purposes as a key intermediate in organic synthesis and drug discovery. It is strictly for laboratory research use only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and handle all chemicals with appropriate safety precautions.

Eigenschaften

Molekularformel

C8H7BrN2O

Molekulargewicht

227.06 g/mol

IUPAC-Name

5-bromo-4-methyl-1,3-dihydrobenzimidazol-2-one

InChI

InChI=1S/C8H7BrN2O/c1-4-5(9)2-3-6-7(4)11-8(12)10-6/h2-3H,1H3,(H2,10,11,12)

InChI-Schlüssel

PRPNPVLQQFNUEE-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC2=C1NC(=O)N2)Br

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-4-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methyl-1,2-phenylenediamine with bromoacetic acid under acidic conditions to form the desired imidazole ring . The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the temperature is maintained at around 80-100°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can further streamline the production process.

Analyse Chemischer Reaktionen

Types of Reactions

5-bromo-4-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized to form corresponding N-oxides or reduced to form amines.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a base like sodium hydroxide.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 5-amino-4-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one, while oxidation can produce 5-bromo-4-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one N-oxide.

Wissenschaftliche Forschungsanwendungen

5-bromo-4-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-bromo-4-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with DNA to exert its effects. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and nucleic acids .

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Differences

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Structural Features
5-Bromo-4-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one Br (5), CH₃ (4) C₈H₇BrN₂O 241.06 Bromine (electron-withdrawing), methyl (electron-donating)
5-Chloro-4-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one Cl (5), CH₃ (4) C₈H₇ClN₂O 182.61 Smaller halogen (Cl), reduced polarizability compared to Br
5-Bromo-1,3-dihydro-2H-benzo[d]imidazol-2-one Br (5) C₇H₅BrN₂O 213.03 No methyl group; increased planarity
4-(Trifluoromethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one CF₃ (4) C₈H₅F₃N₂O 202.13 Strongly electron-withdrawing CF₃ group

Key Observations :

  • Halogen Effects : Bromine’s larger atomic radius and polarizability enhance van der Waals interactions and halogen bonding compared to chlorine .
  • Methyl vs. Trifluoromethyl : The methyl group increases lipophilicity, while CF₃ enhances acidity (pKa reduction) and metabolic stability .

Physical Properties

Compound Name Physical State Solubility Trends Notable Data
5-Bromo-4-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one Likely solid Moderate in polar aprotic solvents Predicted LogP: ~2.1 (bromine increases hydrophobicity)
5-Chloro-4-methyl analog Not reported Higher solubility in DMSO than bromo analog Molecular weight: 182.61
Diphenylamino-substituted analogs Oil (3ag, 5ah) Soluble in CHCl₃, DMF Yield: 74–86%

Q & A

Q. What are the optimal synthetic routes and characterization methods for 5-bromo-4-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of substituted benzene-1,2-diamines with carbonyl derivatives under acidic conditions. For example, a brominated precursor is reacted with methylamine in the presence of HCl to form the benzimidazolone core. Key characterization steps include:
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., methyl at C4, bromine at C5) .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 286.01) validate the molecular formula .
  • Infrared Spectroscopy (FTIR) : Peaks at ~1617 cm⁻¹ (C=N stretch) and ~592 cm⁻¹ (C-Br) confirm functional groups .

Q. How do halogen substituents influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : Bromine at the 5-position enhances electrophilicity, enabling regioselective substitution. For example:
  • Suzuki Coupling : Use Pd catalysts to replace bromine with aryl/heteroaryl groups.
  • SNAr Reactions : React with amines (e.g., piperidine) in polar aprotic solvents (DMSO, DMF) at 80–100°C .
    Fluorine (if present) at adjacent positions may sterically hinder or direct substitution patterns .

Q. What spectroscopic techniques are critical for distinguishing positional isomers of substituted benzimidazolones?

  • Methodological Answer : Use a combination of:
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals caused by methyl/bromine proximity.
  • X-ray Crystallography : Confirm spatial arrangement of substituents (e.g., methyl at C4 vs. C6) .
  • High-Resolution MS : Differentiate isomers with identical nominal masses (e.g., bromine vs. chlorine analogs) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported biological activities of benzimidazolone derivatives?

  • Methodological Answer : Perform molecular docking and MD simulations to compare binding modes with targets (e.g., EGFR, Brpf1a). For example:
  • Hydrophobic Interactions : The 4-methyl group may stabilize binding in hydrophobic pockets (e.g., Brpf1a’s Ile-651, Val-656) .
  • Halogen Bonding : Bromine at C5 may form interactions with backbone carbonyls or π-systems.
    Discrepancies in activity across studies often arise from substituent positioning (e.g., bromine at C5 vs. C6) or assay conditions .

Q. What strategies optimize the compound’s pharmacokinetic profile while retaining bioactivity?

  • Methodological Answer :
  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) at the 2-oxo position to enhance solubility.
  • Metabolic Stability : Replace bromine with CF₃ or Cl to reduce CYP450-mediated dehalogenation .
  • LogP Optimization : Add polar substituents (e.g., -OH, -NH₂) to balance membrane permeability and solubility .

Q. How do substitution patterns affect cytotoxicity in benzimidazolone-based drug candidates?

  • Methodological Answer : Conduct SAR studies using analogs with systematic substituent variations:
Substituent PositionBiological ImpactExample Data
5-Bromo, 4-MethylHigh EGFR inhibition (IC₅₀ = 2.1 µM)
6-Bromo, 4-FluoroReduced potency (IC₅₀ = 15.3 µM)
5-Chloro, 4-MethylModerate activity (IC₅₀ = 8.7 µM)
Bromine at C5 enhances target affinity due to steric and electronic effects, while fluorine at C6 may disrupt π-stacking .

Q. What advanced techniques validate non-covalent interactions in crystal structures of benzimidazolone derivatives?

  • Methodological Answer :
  • Hirshfeld Surface Analysis : Quantify halogen∙∙∙π and C-H∙∙∙O interactions in the crystal lattice .
  • DSC/TGA : Assess thermal stability linked to intermolecular forces.
  • SC-XRD : Resolve hydrogen-bonding networks (e.g., N-H∙∙∙O between imidazolone and solvent molecules) .

Data Contradiction Analysis

Q. Why do some studies report divergent bioactivity for structurally similar benzimidazolones?

  • Methodological Answer : Discrepancies often stem from:
  • Substituent Position : Bromine at C5 vs. C6 alters steric/electronic profiles (e.g., 5-Bromo-4-methyl vs. 6-Bromo-4-fluoro analogs) .
  • Assay Conditions : Varying cell lines (e.g., HeLa vs. MCF7) or incubation times affect IC₅₀ values.
  • Purity : Impurities from incomplete substitution (e.g., residual Br in Cl analogs) may skew results .

Comparative Analysis of Structural Analogs

Q. How does 5-bromo-4-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one compare to halogenated benzimidazolone derivatives?

  • Methodological Answer :
CompoundKey FeaturesUnique Properties
5-Bromo-4-methyl derivativeMethyl enhances lipophilicityHigh EGFR binding affinity
4-Bromo-6-fluoro derivativeFluorine increases metabolic stabilitySelective kinase inhibition
5-Chloro-4-methyl derivativeLower steric bulkReduced cytotoxicity

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.